The compound can be classified under the category of halogenated quinolines, which are often studied for their pharmacological properties. It is registered under the CAS number 1226808-76-9, indicating its distinct identity in chemical databases . The presence of halogens, such as fluorine, often enhances the lipophilicity and metabolic stability of compounds, making them valuable in drug development.
The synthesis of 6-fluoro-2-methoxyquinoline has been reported through various methods. One notable approach involves the use of N,N-dimethylformamide and 2-chloro-6-fluoromethoxyquinoline as starting materials. The reaction typically requires heating under reflux conditions to facilitate the formation of the desired product .
Another method described includes a two-step synthesis process where p-anisidine reacts with 2-fluoromalonic acid. This method emphasizes the importance of controlling reaction conditions to achieve optimal yields .
For industrial applications, specific synthetic routes have been patented, detailing the precise molar ratios and conditions necessary for effective synthesis .
The molecular structure of 6-fluoro-2-methoxyquinoline can be represented as follows:
The compound features a quinoline skeleton, which consists of a benzene ring fused to a pyridine ring. The methoxy group (-OCH₃) at the 2-position and the fluorine atom at the 6-position significantly influence its chemical behavior and reactivity.
6-Fluoro-2-methoxyquinoline can participate in various chemical reactions typical for quinoline derivatives. These include:
The presence of both fluorine and methoxy groups allows for diverse reactivity patterns, making this compound suitable for further derivatization in synthetic organic chemistry.
The mechanism of action for compounds like 6-fluoro-2-methoxyquinoline often involves interactions with biological targets such as enzymes or receptors. While specific data on this compound's mechanism may be limited, similar quinoline derivatives have shown activity against various biological targets, including:
The exact pathways would require further investigation through pharmacological studies.
The physical properties of 6-fluoro-2-methoxyquinoline include:
Chemical properties include:
These properties make it suitable for various applications in research and industry.
6-Fluoro-2-methoxyquinoline has potential applications in several scientific fields:
6-Fluoro-2-methoxyquinoline (C₁₀H₈FNO) is a bicyclic heterocyclic compound featuring a fused benzene-pyridine core substituted with fluorine at C6 and methoxy at C2. Its molecular weight is 177.17 g/mol, with a density of 1.22 g/cm³ and a boiling point of 140–146°C at 15 mmHg. The compound is insoluble in water but soluble in organic solvents like ethanol and dichloromethane due to its aromaticity and moderate dipole moment (3.2 Debye) [9]. The fluorine atom's high electronegativity (3.98 Pauling scale) creates a strong dipole moment along the C6–F bond, enhancing intermolecular interactions with biological targets. Concurrently, the methoxy group at C2 acts as an electron-donating moiety, increasing electron density at the quinoline N-atom and improving hydrogen-bond acceptor capacity. This electronic asymmetry enables dual functionality: fluorine facilitates membrane penetration (LogP ≈ 2.8), while the methoxy group supports target binding via H-bonding or π-stacking [6] [9].
Table 1: Physicochemical Properties of 6-Fluoro-2-Methoxyquinoline
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₀H₈FNO | - |
Molecular Weight | 177.17 g/mol | - |
Boiling Point | 140–146°C | 15 mmHg |
Density | 1.22 g/cm³ | 20°C |
Solubility in Water | Insoluble | 25°C |
Solubility in Ethanol | Soluble | 25°C |
Refractive Index | 1.625 | n²⁰/D |
Dipole Moment | 3.2 Debye | Gas phase |
Quinoline derivatives entered medicinal chemistry in the 19th century with quinine's isolation (1820), but fluorinated variants emerged only after 5-fluorouracil's anticancer discovery (1957). 6-Fluoro-2-methoxyquinoline gained prominence through the Pfitzinger reaction, which condenses 5-fluoroisatin with methyl ketones under Vilsmeier–Haack conditions (POCl₃/DMF) to form 2-substituted quinoline-4-carboxylic acids. This method achieved yields of 70–98% and enabled scalable production [6] [8]. The compound's synthetic versatility was later expanded via transition metal catalysis (e.g., Ir, Rh), facilitating C–H functionalization at C3 or C4. For instance, Ir-catalyzed dehydrogenative cyclization (2019) allowed annulation with ketones, yielding 4-arylquinoline analogs [7]. These advances positioned 6-fluoro-2-methoxyquinoline as a multifunctional building block for antibiotics (e.g., fluoroquinolone hybrids) and anticancer agents like 5-amino-2-aroylquinolines, which inhibit tubulin polymerization [5] [9].
Table 2: Key Synthetic Methods for 6-Fluoro-2-Methoxyquinoline Derivatives
Method | Conditions | Key Products | Yield | Ref |
---|---|---|---|---|
Pfitzinger Reaction | 5-Fluoroisatin + methyl ketones / POCl₃ | 2-Arylquinoline-4-carboxylic acids | 70–98% | [6] |
Ir-Catalyzed Cyclization | [IrCp*Cl₂]₂/t-BuOK, 80°C | 4-Substituted quinolines | 85% | [7] |
Vilsmeier–Haack Formylation | DMF/POCl₃, 85–90°C | 2-Chloro-6-fluoroquinoline-3-carbaldehyde | 57.5% | [8] |
Antibacterial Applications
6-Fluoro-2-methoxyquinoline derivatives disrupt bacterial DNA gyrase and topoisomerase IV, analogous to fluoroquinolones. Ester and thioether variants (e.g., 6-methoxyquinoline-3-carbonitrile derivatives) inhibit Gram-positive Streptococcus pneumoniae (MIC = 8 µg/mL) and Gram-negative Pseudomonas aeruginosa by binding to the GyrB ATPase domain. Molecular docking reveals that the fluoroquinoline core anchors in the DNA cleavage pocket via H-bonds with Ser84 and Asp88 residues (ΔG = −7.2 kcal/mol), while the methoxy group enhances membrane permeability, lowering IC₅₀ by 2.3-fold compared to non-methoxy analogs [3] [8]. Hybrid molecules like fluoroquinoline-chalcones (e.g., compound B6) show broad-spectrum activity against drug-resistant E. coli (IZ = 15.3 mm at 200 µg/mL), outperforming chloramphenicol (IZ = 12.1 mm) [10].
Anticancer Applications
Derivatives such as 2-(4-fluorophenyl)quinoline-4-carboxamide inhibit topoisomerase IIα (binding affinity: −7.4 kcal/mol) and tubulin polymerization. In vitro studies demonstrate potent cytotoxicity against HeLa cells (IC₅₀ = 24.53 µg/mL for compound B5), surpassing 5-fluorouracil (IC₅₀ = 48.72 µg/mL) [10]. The fluorine atom stabilizes the topoisomerase IIα–DNA cleavage complex, inducing apoptosis via ROS generation and mitochondrial depolarization. Additionally, 4-anilinoquinoline analogs bearing 6-fluoro-2-methoxy motifs suppress tumor growth in colorectal cancer models by 73.4% at 10 mg/kg, attributed to G2/M phase arrest and cyclin B1 downregulation [2] [5] [8].
Table 3: Key Derivatives and Their Biological Activities
Derivative | Biological Target | Activity | Potency | Ref |
---|---|---|---|---|
6-Methoxyquinoline-3-carbonitrile | S. pneumoniae | Antibacterial (MIC) | 8 µg/mL | [3] |
6-Fluoro-2-(4-fluorophenyl)quinoline-4-carboxamide | Human topoisomerase IIα | Anticancer (IC₅₀) | 24.53 µg/mL (HeLa) | [10] |
4-Aminoethoxyphenyl indole-chalcone | Tubulin | Anticancer (tumor suppression) | 73.4% at 10 mg/kg | [2] |
Fluoroquinoline-chalcone B6 | E. coli DNA gyrase | Antibacterial (inhibition zone) | 15.3 ± 0.33 mm | [10] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1